![molecular formula C22H23ClN6O2S B2413266 1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189857-90-6](/img/structure/B2413266.png)
1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C22H23ClN6O2S and its molecular weight is 470.98. The purity is usually 95%.
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Scientific Research Applications
Biological Activity Evaluation
The compound has been synthesized and evaluated for its biological activity . The research aimed to synthesize new acrylonitrile derivatives using 2-amino-benzimidazole as a raw material, and to evaluate the biological activity screening function of these new heterocyclic compounds .
Anticancer Activity
The compound has shown significant anticancer activity. It has been found to have strong effects on HepG2, WI-38, and VERO cell lines, and moderate effects on MCF-7 cell line . This suggests that the compound could be further developed for anticancer applications.
Inhibition of Cell Proliferation
The compound has been found to inhibit cell proliferation. Specifically, it has shown potent inhibitory activity against the A549 cell line . This suggests potential applications in the treatment of diseases characterized by abnormal cell proliferation.
Inhibition of Cell Migration and Invasion
In addition to inhibiting cell proliferation, the compound has also shown potent inhibition of cell migration and invasion . This suggests potential applications in the treatment of diseases characterized by abnormal cell migration and invasion, such as cancer.
PAK4 Inhibition
The compound has been found to inhibit PAK4 (p21-activated kinase 4), a protein kinase that plays a critical role in cellular functions such as promoting cell growth and inhibiting cell apoptosis . This suggests potential applications in the treatment of diseases characterized by abnormal PAK4 activity.
Synthesis of New Heterocyclic Compounds
The compound has been used as a precursor in the synthesis of new heterocyclic compounds . This suggests potential applications in the field of organic synthesis and drug discovery.
In Vitro Cytotoxic Activity
A library of substituted derivatives of the compound were designed, synthesized, and screened for their in vitro cytotoxic activity against several cell lines . This suggests potential applications in the development of new cytotoxic agents.
Potential for Further Development
Given its various biological activities and its potential as a precursor in the synthesis of new compounds, the compound has the potential for further development in various fields of scientific research .
properties
IUPAC Name |
12-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2S/c1-14-3-4-15(23)13-17(14)27-8-10-28(11-9-27)19(30)6-5-18-24-25-22-26(2)21(31)20-16(29(18)22)7-12-32-20/h3-4,7,12-13H,5-6,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETZPVDCSWWJOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4C)SC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
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